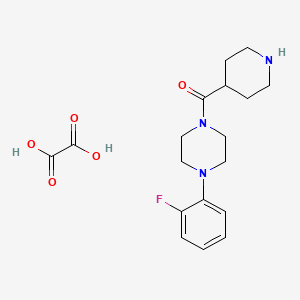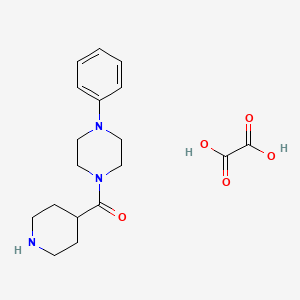![molecular formula C25H32FN3O3 B3950996 1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950996.png)
1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
Vue d'ensemble
Description
1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine, commonly known as DF-MPPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been identified as a potent and selective agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in various tissues of the body, including the brain, heart, and lungs. This receptor has been implicated in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression.
Mécanisme D'action
The mechanism of action of DF-MPPO involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. The activation of the sigma-1 receptor by DF-MPPO leads to the modulation of ion channel activity, intracellular signaling, and gene expression, which results in the observed physiological and pharmacological effects of the compound.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the central nervous system, DF-MPPO has been found to modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and pain perception. DF-MPPO has also been shown to have anti-inflammatory effects in various tissues, such as the lungs and liver. In addition, DF-MPPO has been found to inhibit the proliferation of cancer cells and induce apoptosis, which suggests its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MPPO has several advantages as a research tool, such as its high affinity and selectivity for the sigma-1 receptor, which allows for the precise modulation of cellular processes. However, the limitations of DF-MPPO include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the lack of a standardized protocol for the synthesis and purification of DF-MPPO can lead to variations in the quality and purity of the compound, which can affect the reproducibility of experimental results.
Orientations Futures
For research on DF-MPPO include the development of more efficient synthesis and purification methods, the investigation of its pharmacokinetics and toxicity in animal models, and the exploration of its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying the observed effects of DF-MPPO on cellular processes and to identify potential drug targets for the development of novel therapeutic agents.
Applications De Recherche Scientifique
DF-MPPO has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neurodegenerative diseases, and cancer. The compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes, such as ion channel activity, intracellular signaling, and gene expression. DF-MPPO has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It has also been shown to have analgesic properties in animal models of chronic pain. In addition, DF-MPPO has been investigated for its potential anti-cancer properties, as the sigma-1 receptor is overexpressed in various types of cancer cells.
Propriétés
IUPAC Name |
[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O3/c1-31-21-8-7-20(24(17-21)32-2)18-27-11-9-19(10-12-27)25(30)29-15-13-28(14-16-29)23-6-4-3-5-22(23)26/h3-8,17,19H,9-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWUBIKQGHSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate oxalate](/img/structure/B3950915.png)
![ethyl 1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate oxalate](/img/structure/B3950918.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950936.png)

![1-(2-fluorophenyl)-4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3950951.png)
![2-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol ethanedioate (salt)](/img/structure/B3950959.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950966.png)
![1-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950974.png)
![2-ethoxy-6-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3950982.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950989.png)
![2-ethoxy-4-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3951006.png)
![1-methyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951016.png)

![1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951033.png)